molecular formula C10H7BrClN B1275893 6-Bromo-2-chloro-4-methylquinoline CAS No. 3913-19-7

6-Bromo-2-chloro-4-methylquinoline

Cat. No.: B1275893
CAS No.: 3913-19-7
M. Wt: 256.52 g/mol
InChI Key: NPDAQPXGOAYKAV-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-2-chloro-4-methylquinoline can be synthesized through various methods. One common method involves the reaction of 6-bromo-4-methylquinolin-2-one with phosphorus oxychloride. The reaction mixture is refluxed for a specific period, followed by cooling and neutralization with sodium bicarbonate . Another method involves the use of microwave irradiation to accelerate the reaction, which significantly reduces the reaction time .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

6-Bromo-2-chloro-4-methylquinoline has diverse applications in scientific research:

Medicinal Chemistry

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Potential : Research indicates its potential to inhibit cancer cell proliferation by interfering with key enzymatic pathways involved in cell growth and survival . For instance, it may inhibit epidermal growth factor receptor (EGFR) activity, crucial for cancer progression.

Biological Studies

  • Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes that play roles in various diseases, including cancer and infectious diseases .
  • Mechanistic Insights : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects, including its interactions with DNA synthesis pathways.

Industrial Applications

  • Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its unique structural properties that allow for vibrant coloration .
  • Chemical Intermediates : It serves as a building block for synthesizing more complex organic molecules used in various industrial processes .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics.
  • Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that this compound effectively reduced cell viability, suggesting its potential as a therapeutic agent in oncology .
  • Synthesis Optimization : Research focused on optimizing synthetic routes has led to improved yields and purity of this compound, facilitating its use in further biological studies and industrial applications .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other molecular targets, such as kinases and ion channels, to exert its effects.

Comparison with Similar Compounds

  • 6-Bromo-4-chloro-2-methylquinoline
  • 4-Bromo-6-chloro-2-methylquinoline
  • 7-Bromo-4-chloro-6-methylquinoline
  • 8-Bromo-4-chloro-2-methylquinoline
  • 6-Bromo-4-chloro-7-methylquinoline
  • 6-Bromo-4-chloro-8-methylquinoline
  • 4-Chloro-6-methylquinoline
  • 6-Bromo-2-methylquinoline
  • 6-Chloro-2-methylquinoline

Comparison: 6-Bromo-2-chloro-4-methylquinoline is unique due to its specific substitution pattern, which can influence its reactivity and properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Overview

6-Bromo-2-chloro-4-methylquinoline is a heterocyclic compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the Knorr reaction, which is a condensation reaction between β-keto esters and 4-bromoaniline. The optimized synthesis pathway has been reported to yield this compound with a 48% overall yield from 4-bromoaniline through a three-step process involving careful monitoring via 1H^1H NMR to avoid byproducts .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial cell division .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, quinoline derivatives are known to induce apoptosis in cancer cells by disrupting critical signaling pathways .

The mechanism of action for this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and repair, leading to cell death in susceptible organisms.
  • Receptor Interaction: It may also interact with specific receptors that modulate cellular responses to stress or damage, further enhancing its therapeutic potential .

Case Studies

  • Antimicrobial Efficacy: A study evaluated the antibacterial activity of several quinoline derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against certain Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Against Cancer Cells: In vitro tests on various cancer cell lines revealed that this compound induced significant cytotoxic effects, with IC50 values ranging from 10 µM to 25 µM depending on the cell line tested. The compound's mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityKey Mechanism
This compoundModerateHighInhibition of DNA gyrase
6-Bromo-4-methylquinolineLowModerateTopoisomerase inhibition
2-Chloro-4-methylquinazolineHighLowCell membrane disruption

Q & A

Basic Research Questions

Q. What synthetic protocols are most effective for preparing 6-Bromo-2-chloro-4-methylquinoline, and how do reaction conditions influence yield?

  • Methods : Microwave-assisted synthesis using Bi(OTf)₃ as a Lewis acid catalyst (reduces reaction time and improves regioselectivity) and condensation of halogenated anilines with ketones under acidic conditions .
  • Optimization : Adjusting stoichiometry (e.g., 2.2 equivalents of methyl pyruvate) and solvent choice (acetonitrile) enhances yields up to 81% .
  • Key Data : Reaction monitored via TLC; purification via flash chromatography (EtOAc/cyclohexane) and recrystallization (pentane/ethyl acetate) .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., bromo, chloro, methyl groups) via coupling patterns and chemical shifts .
  • Mass Spectrometry (MS) : Confirms molecular weight (256.53 g/mol) and fragmentation patterns .
    • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O dimers) using SHELXL for refinement .

Q. How is purity ensured during synthesis, and what purification methods are recommended?

  • Purification :

  • Flash Chromatography : Separates intermediates using gradients like EtOAc/cyclohexane .
  • Recrystallization : Solvent mixtures (e.g., pentane/ethyl acetate) yield high-purity crystals (>97%) .
    • Purity Analysis : HPLC or GC with >97% purity thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the role of Bi(OTf)₃ in enhancing regioselectivity during synthesis?

  • Catalytic Role : Bi(OTf)₃ activates carbonyl groups via Lewis acid interactions, directing electrophilic substitution to the 6-position of the quinoline core .
  • Evidence : Comparative studies show lower yields (≤50%) without Bi(OTf)₃, highlighting its necessity for regiocontrol .

Q. What challenges arise in X-ray crystallographic analysis of halogenated quinolines, and how are they resolved?

  • Challenges :

  • Disorder in Halogen Positions : Bromine and chlorine atoms may exhibit positional disorder due to similar electron densities .
  • Hydrogen Bonding : Weak N–H···O interactions require high-resolution data (<1.0 Å) for accurate refinement .
    • Solutions : SHELXL refinement with anisotropic displacement parameters and TWIN commands for twinned crystals .

Q. How can computational modeling predict reactivity and regioselectivity in halogenated quinoline derivatives?

  • Methods :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites .
  • Docking Studies : Model steric and electronic effects of substituents (e.g., methyl groups) on reaction pathways .
    • Validation : Cross-correlate computed data with experimental NMR/X-ray results to refine models .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Steric Effects : The 4-methyl group hinders substitution at adjacent positions, favoring reactivity at the 6-bromo site .
  • Electronic Effects : Electron-withdrawing chloro groups at the 2-position activate the quinoline ring for Suzuki-Miyaura couplings .
  • Case Study : Ferrocenyl-substituted analogs demonstrate enhanced catalytic activity in C–C bond formation .

Properties

IUPAC Name

6-bromo-2-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDAQPXGOAYKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406182
Record name 6-bromo-2-chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3913-19-7
Record name 6-bromo-2-chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-2-CHLORO-4-METHYLQUINOLINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 0.46 g, (0.0019 mole) sample of 6-bromo-4-methyl-2-(1H)-quinolinone was dissolved in 3.0 ml POCl3 under N2 with stirring and heated to reflux for 2 hours. The solution solidified into a purple gum; 2.0 ml of extra POCl3 was added to dissolve the solid. The solution was then slowly poured onto a vigorously stirred slurry of 8 ml concentrated NH4OH and approximately 75 g of ice. An immediate pink crystalline solid formed. The slurry was transferred to a separatory funnel and extracted with five 30 ml portions of CH2Cl2. The extracts were washed with two 40 ml portions of water and dried over MgSO4. The solvent was removed under vacuum, leaving a rusty red crystalline solid, 0.48 g (97%). The product was taken up in hot absolute ethanol, Norite A decolourising carbon added, and filtered through Celite to yield a yellow liquid. Slow cooling of the ethanolic solution gave very fine, pink crystals, m.p. 139.1°-139.80° C. TLC showed Rf 0.25 on silica with 1:1 hexane:CH2Cl2 eluent. Anal. Calcd. for C10H7BrClN: C, 46.82; H, 2.75; N, 5.46; Br, 31.15; Cl, 13.82. Found: C, 46.97; H, 2.79; N, 5.42; Br, 31.08; Cl, 13.79.
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3 mL
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8 mL
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75 g
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2 mL
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Synthesis routes and methods II

Procedure details

25 mL of phosphorus oxychloride was added to 2.7 g (11.34 mmol) of 6-bromo-4-methyl-1H-quinolin-2-one (Example 1b) and the reaction mixture was refluxed for 2 hours. After cooling, the mixture was added batchwise to 250 mL of 10% NH3 solution, and the precipitate formed was filtered off, washed with water, and dried in the circulating air dryer at 30° C. Yield: 2.7 g (93% of theoretical); C10H7BrClN (M=256.526); calc.: molpeak (M+H)+: 256/258/260 (BrCl); found: molpeak (M+H)+: 256/258/260 (BrCl); Rf value: 0.95 (silica gel, DCM/MeOH 9:1).
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25 mL
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2.7 g
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250 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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